4-amino-6-(4-chlorophenyl)-2-{[3-(1H-imidazol-1-yl)propyl]amino}-5-pyrimidinecarbonitrile
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Overview
Description
4-amino-6-(4-chlorophenyl)-2-{[3-(1H-imidazol-1-yl)propyl]amino}-5-pyrimidinecarbonitrile is a complex organic compound that features a pyrimidine core substituted with an amino group, a chlorophenyl group, and an imidazole moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-6-(4-chlorophenyl)-2-{[3-(1H-imidazol-1-yl)propyl]amino}-5-pyrimidinecarbonitrile typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrimidine core, followed by the introduction of the chlorophenyl group and the imidazole moiety. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control standards. The use of automated reactors and advanced purification techniques, such as chromatography, can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
4-amino-6-(4-chlorophenyl)-2-{[3-(1H-imidazol-1-yl)propyl]amino}-5-pyrimidinecarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially enhancing its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted pyrimidine derivatives.
Scientific Research Applications
4-amino-6-(4-chlorophenyl)-2-{[3-(1H-imidazol-1-yl)propyl]amino}-5-pyrimidinecarbonitrile has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions at the molecular level.
Medicine: The compound is explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: It is utilized in the development of new materials and as a precursor for the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 4-amino-6-(4-chlorophenyl)-2-{[3-(1H-imidazol-1-yl)propyl]amino}-5-pyrimidinecarbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidine derivatives with varying substituents, such as:
- 4-amino-6-(4-fluorophenyl)-2-{[3-(1H-imidazol-1-yl)propyl]amino}-5-pyrimidinecarbonitrile
- 4-amino-6-(4-methylphenyl)-2-{[3-(1H-imidazol-1-yl)propyl]amino}-5-pyrimidinecarbonitrile
Uniqueness
What sets 4-amino-6-(4-chlorophenyl)-2-{[3-(1H-imidazol-1-yl)propyl]amino}-5-pyrimidinecarbonitrile apart is its specific combination of substituents, which confer unique chemical and biological properties. The presence of the chlorophenyl group, in particular, can enhance the compound’s binding affinity and specificity for certain molecular targets, making it a valuable tool in both research and therapeutic applications.
Properties
Molecular Formula |
C17H16ClN7 |
---|---|
Molecular Weight |
353.8 g/mol |
IUPAC Name |
4-amino-6-(4-chlorophenyl)-2-(3-imidazol-1-ylpropylamino)pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C17H16ClN7/c18-13-4-2-12(3-5-13)15-14(10-19)16(20)24-17(23-15)22-6-1-8-25-9-7-21-11-25/h2-5,7,9,11H,1,6,8H2,(H3,20,22,23,24) |
InChI Key |
NOBOEIFTBNJSGE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C(=NC(=N2)NCCCN3C=CN=C3)N)C#N)Cl |
Origin of Product |
United States |
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